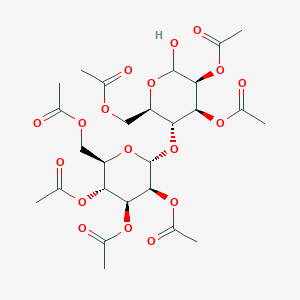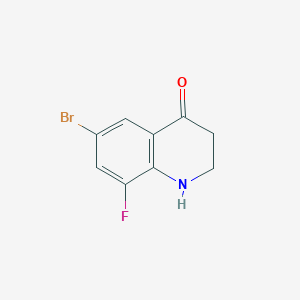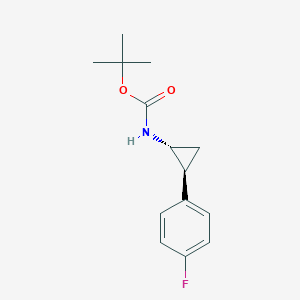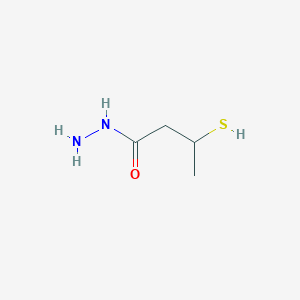
3-Mercaptobutanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Mercaptobutanehydrazide: is an organic compound with the molecular formula C4H10N2OS It is characterized by the presence of a mercapto group (-SH) and a hydrazide group (-NH-NH2) attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Mercaptobutanehydrazide typically involves the reaction of butane derivatives with hydrazine and thiol compounds. One common method is the reaction of butanoyl chloride with hydrazine hydrate to form butanohydrazide, followed by the introduction of a mercapto group using thiol reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise temperature control, and purification steps to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Mercaptobutanehydrazide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide or mercapto group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Mercaptobutanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 3-Mercaptobutanehydrazide involves its interaction with molecular targets through its reactive mercapto and hydrazide groups. These groups can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to inhibition or modification of their activity. The pathways involved may include enzyme inhibition, receptor binding, or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
3-Mercaptopropionic acid: Similar in structure but with a shorter carbon chain.
Butanohydrazide: Lacks the mercapto group.
Thiourea derivatives: Contain similar functional groups but differ in overall structure.
Uniqueness: 3-Mercaptobutanehydrazide is unique due to the combination of both mercapto and hydrazide groups in a single molecule, providing a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions and form stable derivatives makes it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C4H10N2OS |
|---|---|
Molekulargewicht |
134.20 g/mol |
IUPAC-Name |
3-sulfanylbutanehydrazide |
InChI |
InChI=1S/C4H10N2OS/c1-3(8)2-4(7)6-5/h3,8H,2,5H2,1H3,(H,6,7) |
InChI-Schlüssel |
KWFIFZPIHLZALO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)NN)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(benzoylamino)phenyl]-3-hydroxy-4-[[2-methoxy-5-[[[3-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B12847970.png)
![N-[(4-Chlorophenyl)(difluoro)methyl]cyclopropanamine](/img/structure/B12847982.png)
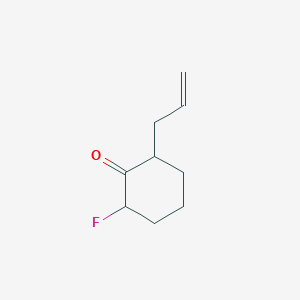
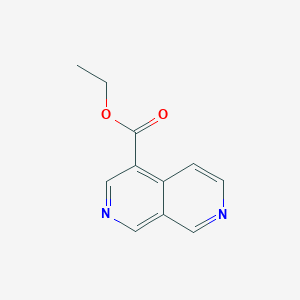
![1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone](/img/structure/B12848002.png)
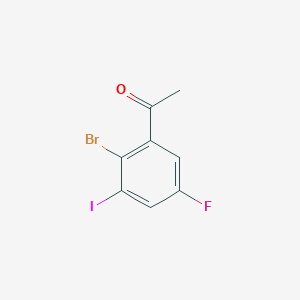

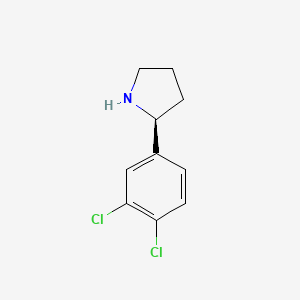
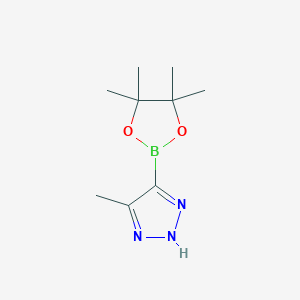
![(3aR,4aR,8aR)-3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12848037.png)
